Tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4,5,7,8-tetrahydro-1H-pyrazolo[3,4-d]azepine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-9-8-13-14-10(9)5-7-15/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJISIGKHCIEAKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90723352 | |
| Record name | tert-Butyl 4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928775-00-2 | |
| Record name | tert-Butyl 4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Metathesis Using Grubbs Catalyst (First Generation)
One of the primary methods for synthesizing tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate involves a ring-closing metathesis (RCM) reaction catalyzed by the first-generation Grubbs catalyst.
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl di(but-3-en-1-yl)carbamate |
| Catalyst | Grubbs catalyst, first generation |
| Solvent | Dichloromethane (DCM) |
| Temperature | 45°C |
| Reaction Time | 2 hours |
| Yield | 90% |
| Purification | Column chromatography (4% ethyl acetate in hexanes) |
| Product Form | Oil |
Experimental Procedure: A 1 L round-bottomed flask equipped with a reflux condenser is charged with 500 mL of dichloromethane and the starting material (1.00 g, 4.44 mmol). The solution is heated to 45°C, and 238 mg (0.289 mmol) of the Grubbs catalyst is added. The reaction mixture is refluxed at 45°C for 2 hours. After completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography to yield 790 mg (4.01 mmol, 90%) of the title compound as an oil.
Epoxidation and Azide Substitution Route
An alternative synthetic approach involves epoxidation of a related tetrahydro-azepine derivative followed by azide substitution to introduce functional groups that facilitate subsequent transformations.
| Parameter | Details |
|---|---|
| Starting Material | 2,3,6,7-tetrahydro-azepine-1-carboxylic acid tert-butyl ester |
| Oxidizing Agent | m-Chloroperbenzoic acid (mCPBA, 70% purity) |
| Solvent | Dichloromethane |
| Temperature | -60°C to room temperature |
| Yield (Epoxidation) | 82% |
| Subsequent Reaction | Reaction with ammonium chloride and sodium azide in ethanol-water mixture |
| Temperature (Azide) | 75°C overnight |
| Yield (Azide product) | 79% |
| Product Form | Viscous oil |
Experimental Procedure: To a stirred solution of 16.4 g of the tert-butyl ester in 420 mL dichloromethane at -60°C, 35.8 g of mCPBA is added. The mixture is allowed to warm to room temperature overnight. After workup involving extraction with aqueous sodium bicarbonate, sodium hydroxide, and brine, the epoxide product is isolated with 82% yield. The epoxide is then treated with ammonium chloride and sodium azide in a 750 mL ethanol and 150 mL water mixture at 75°C overnight. The product is purified by chromatography to yield 79% of the azido-hydroxy azepane derivative as a viscous oil.
Photoisomerization Using Silver Nitrate Impregnated Silica Gel
This method involves photoisomerization to obtain the desired isomer of the compound, employing a flow-photoisomerization setup with silver nitrate impregnated silica gel as a sensitizer.
| Parameter | Details |
|---|---|
| Starting Material | (4Z)-tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate |
| Sensitizer | Silver nitrate impregnated silica gel (10 wt% AgNO3) |
| Solvent | Ether/hexane mixture (2:3) |
| Temperature | -40°C to 0°C |
| Reaction Time | 3 hours |
| Yield | 48% |
| Product Form | Ethanol solution of trans-cycloheptene silver (I) complex |
Experimental Procedure: The cis-cycloheptene derivative and methyl benzoate are dissolved in solvent and cooled in a bath at -40°C. The solution is circulated through a flow system including a reactor coil exposed to UV light and a column packed with silver nitrate silica gel. The photoisomerization proceeds for 3 hours, after which the product is collected and stored in ethanol solution, yielding 48% of the desired isomer.
Acid-Catalyzed Deprotection and Hydrochloride Salt Formation
For further derivatization or purification, the tert-butyl protecting group can be removed under acidic conditions to yield the hydrochloride salt of the azepine derivative.
| Parameter | Details |
|---|---|
| Starting Material | (Z)-tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate |
| Acid | 4 N Hydrogen chloride in 1,4-dioxane |
| Solvent | Methanol |
| Temperature | 0°C (ice bath) to room temperature |
| Reaction Time | 3.75 hours |
| Yield | 95% |
| Product Form | Pale pink solid hydrochloride salt |
Experimental Procedure: 4 N hydrogen chloride in 1,4-dioxane (250 mL) is added over 5 minutes to a stirred, ice-cooled solution of the tert-butyl ester (50 g, 0.254 mol) in methanol (250 mL). After complete addition, the ice bath is removed, and stirring continues at room temperature for 3.75 hours. Volatiles are removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt in 95% yield.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Product Form | Notes |
|---|---|---|---|---|---|
| Ring-Closing Metathesis | Grubbs catalyst (1st gen), DCM | 45°C, 2 h | 90 | Oil | High selectivity, mild conditions |
| Epoxidation + Azide Substitution | mCPBA, ammonium chloride, sodium azide | -60°C to RT (epoxidation), 75°C overnight (azide) | 82 (epoxidation), 79 (azide) | Viscous oil | Multi-step, functional group introduction |
| Photoisomerization | Silver nitrate silica gel, methyl benzoate | -40°C to 0°C, 3 h | 48 | Ethanol solution | Specialized flow setup, moderate yield |
| Acid-Catalyzed Deprotection | 4 N HCl in 1,4-dioxane, methanol | 0°C to RT, 3.75 h | 95 | Hydrochloride salt | Efficient deprotection and salt formation |
Research Findings and Notes
- The ring-closing metathesis using Grubbs catalyst is the most efficient and widely used method, providing high yields under relatively mild conditions with straightforward purification.
- The epoxidation followed by azide substitution allows for functional group manipulation, which can be useful for further synthetic transformations but involves more steps and moderate overall yields.
- Photoisomerization requires specialized equipment and precise temperature control; it yields the desired isomer but with lower efficiency compared to other methods.
- Acid-catalyzed deprotection is a reliable step for removing protecting groups and isolating the compound as a stable hydrochloride salt, useful for storage and further applications.
- Safety precautions include handling under inert atmosphere, protection from moisture, and avoiding exposure to heat or ignition sources due to the compound's chemical properties.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including its effects on various cellular processes and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modified heterocyclic cores, substituents, or ring saturation (Table 1). Key differences include:
Table 1: Structural Comparison of Selected Compounds
Pharmacological Activity
- Target Compound: Lacks direct therapeutic data but serves as a precursor for adenosine A1 receptor modulators like VCP333 .
- VCP333: Demonstrates potent cardioprotective effects by enhancing adenosine signaling, outperforming partial agonists like VCP102 in ischemia-reperfusion injury models .
- Pyrazolo[3,4-c]pyridine Analog: No reported bioactivity, highlighting the critical role of the azepine ring in receptor interaction.
Physicochemical Properties
- Hydrogen-Bonding Capacity : The azepine derivative’s TPSA (58.2) is higher than saturated analogs (e.g., octahydropyrroloazepine), improving solubility but reducing membrane permeability .
Key Research Findings
Structural-Activity Relationship (SAR): Replacement of pyrazolo with thieno moieties (e.g., VCP333) enhances adenosine receptor affinity due to improved hydrophobic interactions .
Role of tert-butyl Group : The tert-butyl carbamate acts as a protecting group during synthesis but may limit bioavailability due to steric hindrance in vivo .
Commercial Viability : Discontinuation of the target compound underscores the preference for more stable or bioactive analogs like VCP333 in drug development .
Biological Activity
Tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C12H19N3O2
- Molecular Weight : 237.3 g/mol
- CAS Number : 928775-00-2
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing significant potential in multiple therapeutic areas.
1. Anti-inflammatory Activity
Recent studies have shown that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance:
- A derivative of the pyrazolo[3,4-D]azepine structure demonstrated 93.80% inhibition in edema compared to 90.21% for the standard drug diclofenac sodium at a concentration of 1 mM .
- Another study highlighted compounds with an ED50 value of 5.63 μmol/kg , showcasing their effectiveness against inflammation induced by carrageenan in rat models .
2. Antitumor Activity
The antitumor potential of related pyrazole compounds has also been explored:
- A series of synthesized pyrazole derivatives were screened by the National Cancer Institute (NCI), with several compounds exhibiting broad-spectrum antitumor activity against various tumor cell lines. For example, one compound showed a GI50 value of 0.08 μM , indicating potent activity .
Table: Summary of Biological Activities
| Activity Type | Compound Reference | Observed Effect | Comparison Standard |
|---|---|---|---|
| Anti-inflammatory | El-Karim et al. | 93.80% edema inhibition | Diclofenac sodium |
| Antitumor | NCI Screening | GI50 < 100 μM for several compounds | Various tumor lines |
| Analgesic | Sivaramakarthikeyan et al. | Significant inhibition of TNF-α levels | Standard analgesics |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that the anti-inflammatory properties may be linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group protection. For example, analogous pyrazolo-azepine frameworks are constructed via [3+2] cycloaddition or nucleophilic substitution reactions. Key intermediates, such as boronate esters (e.g., tert-butyl derivatives with dioxaborolane groups), can facilitate Suzuki-Miyaura coupling for ring formation . Solvent choice (e.g., THF or DMF) and catalysts (e.g., palladium complexes) significantly impact yield and purity. Reaction progress is monitored via TLC, as described in protocols for related tetrahydropyrazolo systems .
Q. How is reaction progress monitored during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) is widely used to track reaction completion. For instance, in the synthesis of structurally similar pyrazolo-tetrazepinones, TLC with silica gel plates and UV visualization ensures intermediates are isolated at >95% purity . Additionally, LC-MS or NMR can validate intermediate structures, though X-ray crystallography provides definitive confirmation for crystalline products .
Q. What spectroscopic and structural characterization methods are employed?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths and stereochemistry, as demonstrated for tert-butyl pyrazolo-pyridine carboxylates (e.g., C=O bond lengths of 1.21 Å and dihedral angles confirming bicyclic conformations) .
- NMR/IR : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl protons at δ 1.4 ppm), while IR confirms carbonyl stretches (~1700 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H⁺] peaks matching theoretical values) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with enhanced bioactivity?
- Methodological Answer : Yield optimization requires systematic variation of parameters:
- Temperature : Elevated temps (80–100°C) accelerate cyclization but risk decomposition; controlled reflux is preferred .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in boronate-containing intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of azepine intermediates, while dichloromethane aids in Boc-deprotection .
Q. How to resolve contradictions in spectral data or unexpected reactivity?
- Methodological Answer : Contradictions often arise from tautomerism or residual solvents. Strategies include:
- Computational modeling : DFT calculations predict dominant tautomers (e.g., pyrazolo vs. pyridine nitrogen protonation) .
- Cross-validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian) .
- Crystallographic data : X-ray structures resolve ambiguities, as seen in tert-butyl pyrazolo-pyridine systems with defined hydrogen-bonding networks .
Q. What safety protocols are critical when handling reactive intermediates?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during Boc-deprotection) .
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile) and goggles are mandatory when handling corrosive reagents .
- Storage : Air-sensitive intermediates (e.g., boronate esters) require argon-flushed containers at -20°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
